molecular formula C33H49BF2N4O7 B15073303 Bdp FL-peg4-tco

Bdp FL-peg4-tco

Cat. No.: B15073303
M. Wt: 662.6 g/mol
InChI Key: FISJDIFFUFNJNS-ONEGZZNKSA-N
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Description

Bdp FL-peg4-tco is a compound that combines a fluorescent dye (Bdp FL) with a polyethylene glycol (PEG) spacer and a trans-cyclooctene (TCO) group. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bdp FL-peg4-tco involves the conjugation of Bdp FL with a PEG spacer and a TCO group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bdp FL-peg4-tco undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bdp FL-peg4-tco has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation to label proteins, antibodies, and other biomolecules.

    Medicine: Utilized in drug delivery systems and diagnostic imaging.

    Industry: Applied in the development of fluorescent probes and sensors

Mechanism of Action

The mechanism of action of Bdp FL-peg4-tco involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bdp FL-peg4-tco is unique due to its TCO group, which allows for rapid and efficient click chemistry reactions with tetrazines under mild conditions. This makes it highly suitable for bioconjugation and in vivo applications .

Properties

Molecular Formula

C33H49BF2N4O7

Molecular Weight

662.6 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)/b4-3+

InChI Key

FISJDIFFUFNJNS-ONEGZZNKSA-N

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F

Origin of Product

United States

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